
4-Chloro-N-(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method for synthesizing N-(4-chlorophenyl)-4-methylaniline involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with 4-methylaniline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-methylaniline often involves large-scale aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-4-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-(4-chlorophenyl)-4-methylcyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-(4-chlorophenyl)-4-methylcyclohexylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-(4-chlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Drug Development: It serves as a precursor in the development of drugs with potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry:
Dye and Pigment Production: N-(4-chlorophenyl)-4-methylaniline is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)-4-methylbenzamide: Similar structure but with a benzamide group instead of an aniline group.
N-(4-chlorophenyl)-4-methylphenol: Similar structure but with a phenol group instead of an aniline group.
N-(4-chlorophenyl)-4-methylpyridine: Similar structure but with a pyridine ring instead of an aniline group.
Uniqueness: N-(4-chlorophenyl)-4-methylaniline is unique due to its specific combination of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21648-16-8 |
|---|---|
Molekularformel |
C13H12ClN |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI-Schlüssel |
RQEVUKLMULASCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
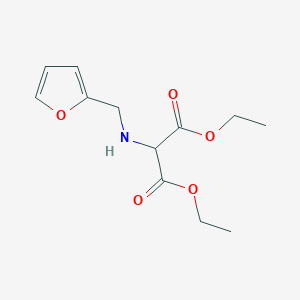

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
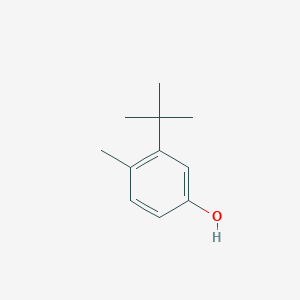
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)
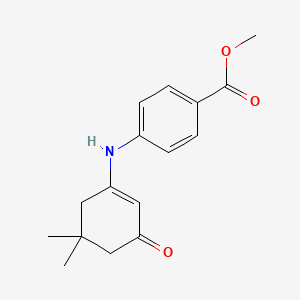

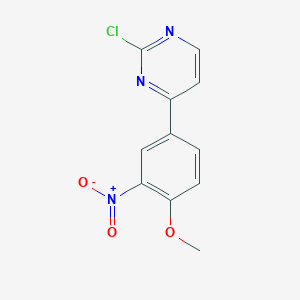
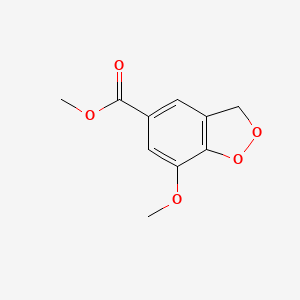
![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)

![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

